molecular formula C23H18BrN5O2 B2997720 7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538352-87-3

7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2997720
CAS No.: 538352-87-3
M. Wt: 476.334
InChI Key: KSKSDGYXAJMPOD-UHFFFAOYSA-N
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Description

The core structure features a fused triazole-pyrimidine ring system, with substituents at key positions:

  • 7-position: A 4-bromophenyl group, which enhances lipophilicity and may improve target binding via halogen interactions.
  • 2-position: A furan-2-yl moiety, contributing π-π stacking and hydrogen-bonding capabilities.
  • 6-position: An N-phenyl carboxamide group, modulating solubility and intermolecular interactions.

This structural combination suggests applications in anticancer and antimicrobial therapies, aligning with the biological activities observed in related triazolopyrimidines .

Properties

IUPAC Name

7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2/c1-14-19(22(30)26-17-6-3-2-4-7-17)20(15-9-11-16(24)12-10-15)29-23(25-14)27-21(28-29)18-8-5-13-31-18/h2-13,20H,1H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKSDGYXAJMPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)Br)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula: C23H18BrN5O2
  • Molecular Weight: 476.334 g/mol
  • IUPAC Name: this compound

This compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of bromine and furan moieties may enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, derivatives of furan and triazoles can be synthesized through various coupling reactions and cyclization processes. The synthesis often aims to optimize yield and purity while maintaining biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of triazolo-thiadiazepines showed promising cytotoxicity against human liver cancer (HEPG-2) and breast cancer (MCF-7) cell lines with IC50 values ranging from 12.9 to 48.7 µg/mL . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µg/mL)
DoxorubicinHEPG-24.0
Triazolo-thiadiazepine derivativesHEPG-212.9 - 44.6
Triazolo-thiadiazepine derivativesMCF-714.7 - 48.7

Antibacterial Activity

The antibacterial properties of similar furan-based compounds have also been explored. For example, N-(4-bromophenyl)furan-2-carboxamide derivatives showed effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . These findings suggest that the incorporation of furan and bromophenyl groups can enhance antibacterial activity.

Table 2: Antibacterial Activity

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
N-(4-bromophenyl)furan-2-carboxamideAcinetobacter baumanniiLow µg/mL
N-(4-bromophenyl)furan-2-carboxamideKlebsiella pneumoniaeLow µg/mL

The biological activities of this compound are likely attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, docking studies suggest that the triazole moiety may bind effectively to enzyme active sites involved in cell proliferation pathways . Similarly, the antibacterial effects may stem from disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies illustrate the practical applications of compounds related to This compound :

  • Cytotoxicity in Cancer Models : A study demonstrated that triazolo-pyrimidine derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin.
  • Antibacterial Efficacy : Research highlighted the effectiveness of furan-based compounds against multi-drug resistant strains, showcasing their potential as alternatives to existing antibiotics.
  • In Vivo Studies : Animal models have shown promising results when treated with triazole derivatives for tumor growth inhibition and infection control.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Key Substituents Molecular Weight Biological Activity (IC₅₀ or Inhibition) Key Findings Reference
Target Compound 4-Bromophenyl (7), Furan-2-yl (2), N-Phenyl carboxamide (6) 520.35* N/A (Theoretical) Hypothesized antiproliferative activity based on halogen and heterocyclic substituents.
8u : 7-(4'-Bromoanilino)-2-(3-phenylpropylamino)-[1,2,4]triazolo[1,5-a]pyrimidine 4'-Bromoaniline (7), 3-Phenylpropylamino (2) ~500 (Estimated) IC₅₀ = 83 nM (Jurkat cells) Potent tubulin polymerization inhibition; comparable to combretastatin A-3.
5k : N-(4-Bromophenyl)-2-amino-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide 4-Bromophenyl (N-carboxamide), 3,4,5-Trimethoxyphenyl (7) 513.09 N/A (Synthesized) High melting point (280–284°C), indicative of crystalline stability.
: N-(5-Bromo-2-pyridinyl)-7-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-...-carboxamide Pyridinyl (N-carboxamide), Fluorophenyl-pyrazole (7) 571.41 N/A (Structural data) Increased molecular complexity with pyrazole and pyridine groups; potential for kinase inhibition.
: 7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2-(2-thienyl)-...-carboxamide Thienyl (2), Methoxyphenyl (7 and N-carboxamide) 473.55 N/A (Structural data) Thiophene vs. furan substitution alters electronic properties; methoxy groups enhance solubility.
: Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 4-Bromophenyl (7), Trifluoromethyl (5) 463.24 N/A (Crystallographic data) Tetrazolo core differs from triazolo; trifluoromethyl group increases metabolic resistance.

*Calculated molecular weight based on formula C₂₄H₁₈BrN₅O₂.

Key Comparative Insights

Antiproliferative Activity: The target compound’s 4-bromophenyl group mirrors 8u, a potent antiproliferative agent (IC₅₀ = 83 nM). Halogenated aromatic groups enhance tubulin binding, disrupting mitosis . The furan-2-yl group may mimic the 3-phenylpropylamino moiety in 8u, facilitating π-π interactions with tubulin’s hydrophobic pockets .

Substituent Effects :

  • Carboxamide Position : N-Phenyl carboxamide (target) vs. N-pyridinyl () alters solubility and hydrogen-bonding capacity.
  • Heterocyclic Moieties : Furan (target) vs. thienyl () affects electron density; furan’s oxygen may improve hydrogen bonding compared to thiophene’s sulfur.

Methoxy vs. Bromo Groups: 3,4,5-Trimethoxyphenyl (5k) enhances DNA intercalation, whereas bromophenyl (target) favors hydrophobic interactions .

Thermal Stability :

  • High melting points in carboxamide derivatives (e.g., 280–284°C for 5k ) suggest strong intermolecular forces, which may correlate with prolonged in vivo stability .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via condensation reactions. For example, derivatives of triazolopyrimidines are prepared by refluxing precursors like substituted aldehydes or sulfonamides with acetic acid and sodium acetate. Reaction optimization often involves recrystallization (e.g., from dioxane) for purification. Key steps include controlling stoichiometry, temperature (e.g., 6–24 hours under reflux), and solvent selection (e.g., glacial acetic acid) to minimize side products .

Q. How is purity and structural integrity verified post-synthesis?

Analytical methods include ¹H/¹³C NMR for confirming substituent positions, mass spectrometry (MS) for molecular weight validation, and HPLC for assessing purity (>95%). Recrystallization is commonly used to remove impurities, and melting point analysis ensures consistency with literature data .

Q. What in vitro assays are recommended for initial pharmacological screening?

Antitumor activity can be evaluated using MTT assays against hematological (e.g., K562) or solid tumor cell lines. Antibacterial testing involves determining minimum inhibitory concentrations (MICs) against Gram-positive/negative strains. Dose-response curves and IC₅₀ calculations are critical for potency assessment .

Q. Which computational methods predict target interactions?

Molecular docking (e.g., AutoDock Vina) is used to simulate binding to targets like TNF-α or kinases. Density functional theory (DFT) helps analyze electronic properties, while QSAR models correlate structural features (e.g., bromophenyl lipophilicity) with bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Strategies include:

  • Catalyst screening : Additives like fused sodium acetate enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 80–120°C) reduces decomposition.
  • Byproduct mitigation : Column chromatography or selective crystallization isolates the desired product .

Q. How to resolve discrepancies in reported biological activities?

Discrepancies (e.g., variable cytotoxicity across studies) require:

  • Standardized assays : Replicate experiments using identical cell lines/passage numbers.
  • Orthogonal validation : Combine in vitro assays (e.g., apoptosis via flow cytometry) with in silico target profiling.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. How do substituent modifications influence pharmacokinetics?

  • Bromophenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets but may reduce solubility.
  • Furan-2-yl moiety : Contributes to π-π stacking but can be metabolically unstable.
  • N-phenyl carboxamide : Modifying this group (e.g., trifluoromethyl substitution) improves metabolic stability and bioavailability .

Q. What advanced techniques confirm molecular mechanisms?

  • X-ray crystallography : Resolves binding modes with targets (e.g., Abl kinase).
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (Kd, kon/koff).
  • RNA-seq/proteomics : Identifies downstream signaling pathways (e.g., mTOR inhibition in HCC) .

Key Notes

  • Contradictions : reports high antitumor activity, while other studies note variability; this may stem from differences in cell line genetic backgrounds or assay protocols.

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